molecular formula C14H12N4O2 B14177698 4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde CAS No. 919485-91-9

4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde

Cat. No.: B14177698
CAS No.: 919485-91-9
M. Wt: 268.27 g/mol
InChI Key: LPMPLZFIJWOXME-UHFFFAOYSA-N
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Description

4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde is a complex organic compound that features both indole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole derivative, followed by its coupling with a pyrimidine precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, reduce reaction times, and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methyl-2-hydroxypyridine
  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 1-Methyl-1H-indole-3-carbaldehyde

Uniqueness

4-Amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde is unique due to its combined indole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .

Properties

CAS No.

919485-91-9

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

4-amino-6-[(2-methyl-1H-indol-5-yl)oxy]pyrimidine-5-carbaldehyde

InChI

InChI=1S/C14H12N4O2/c1-8-4-9-5-10(2-3-12(9)18-8)20-14-11(6-19)13(15)16-7-17-14/h2-7,18H,1H3,(H2,15,16,17)

InChI Key

LPMPLZFIJWOXME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC=NC(=C3C=O)N

Origin of Product

United States

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